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molecular formula C10H5BrN2OS B8275265 7-bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8275265
M. Wt: 281.13 g/mol
InChI Key: ISNYDCUKAAQLHS-UHFFFAOYSA-N
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Patent
US07750017B2

Procedure details

Ethyl 2-amino-6-bromo-1-benzothiophene-3-carboxylate (9.0 g, 27 mmol), formamide (85 mL) and ammonium formate (2.7 g, 43 mmol) were heated in an oil bath at 135° C. overnight. The next morning the reaction mixture was a pastel blue slurry. The reaction mixture was allowed to cool to room temperature and was then filtered. The solid was washed with water, dried by filtration, and finally dried in a vacuum oven overnight at 45° C. to yield a light blue solid (7.8 g, quantitative). 1H NMR (DMSO-d6) δ 12.9 (br, 1H), 8.37 (s, 1H), 8.35 (d, 1H), 8.31 (s, 1H), 7.69 (d, 1H); LCMS RT=3.08 min, [M+H]+=281.1.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:5]=2[C:6]=1[C:7](OCC)=[O:8].[CH:17]([NH2:19])=O.C([O-])=O.[NH4+]>>[Br:16][C:14]1[CH:13]=[CH:12][C:5]2[C:6]3[C:7](=[O:8])[NH:19][CH:17]=[N:1][C:2]=3[S:3][C:4]=2[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC=1SC2=C(C1C(=O)OCC)C=CC(=C2)Br
Name
Quantity
85 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
2.7 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried by filtration
CUSTOM
Type
CUSTOM
Details
finally dried in a vacuum oven overnight at 45° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield a light blue solid (7.8 g, quantitative)

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(C=C1)C1=C(N=CNC1=O)S2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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